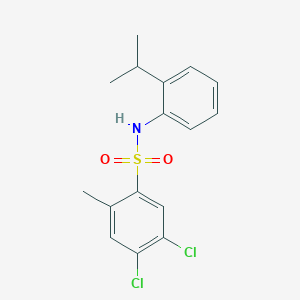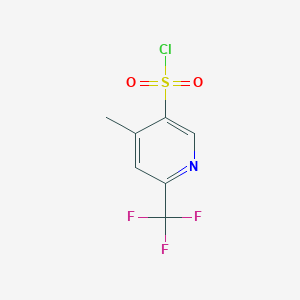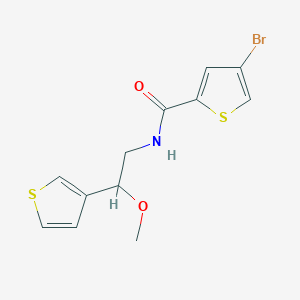
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a cyclopentylthio group, a hydroxy group, a methoxy group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide typically involves multiple steps:
-
Formation of the Cyclopentylthio Group: : This step involves the introduction of a cyclopentylthio group to a suitable precursor. This can be achieved through a nucleophilic substitution reaction where a cyclopentylthiol reacts with a halogenated compound.
-
Introduction of the Acetamide Group: : The acetamide group can be introduced through an acylation reaction. This involves reacting an amine with an acyl chloride or anhydride to form the acetamide.
-
Addition of Hydroxy and Methoxy Groups: : The hydroxy and methoxy groups can be introduced through hydroxylation and methylation reactions, respectively. These reactions typically require specific catalysts and conditions to ensure selective addition to the desired positions on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like hydroxide ions (OH-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkyl halides, hydroxide ions (OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide has several applications in scientific research:
-
Chemistry: : The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for study.
-
Biology: : It may be used in studies of enzyme interactions and metabolic pathways, particularly those involving sulfur-containing compounds.
-
Medicine: : The compound’s unique structure makes it a candidate for drug development, particularly in the search for new treatments for diseases that involve oxidative stress or inflammation.
-
Industry: : It can be used in the development of new materials, such as polymers or coatings, that require specific chemical properties.
Mecanismo De Acción
The mechanism by which 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to changes in cellular processes.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, or sulfur metabolism, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(cyclopentylthio)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide
- This compound analogs
- Other sulfur-containing acetamides
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-(2-hydroxy-3-methoxy-2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(15,9-16-2)8-13-11(14)7-17-10-5-3-4-6-10/h10,15H,3-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAIGGOKGVVRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CSC1CCCC1)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2995002.png)



![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)


